Structural Uniqueness vs. Closest Commercial and Literature 1,3,4-Oxadiazole Analogs
A systematic substructure search reveals no commercial or literature compound that simultaneously combines a 3-methoxybenzyl-piperidin-4-yl substituent at oxadiazole position 2 with a thiophen-3-yl group at position 5 [1]. The closest analogs identified in public databases and the peer-reviewed literature diverge in at least one critical structural feature: (i) 2-(3-methoxybenzyl)-5-[5-(2-thienyl)-2-thienyl]-1,3,4-oxadiazole (CHEBI:64070) replaces the piperidine bridge with a direct methylene linkage and carries a bithiophene at position 5; (ii) 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol introduces a tosyl-protected piperidine and a thiol at position 2; (iii) the NTPDase inhibitor series 7a–7g reported in 2026 employs methoxy-substituted phenyl groups at position 2 but lacks the piperidine spacer and thiophene terminus [2][3].
| Evidence Dimension | Structural (dis)similarity: presence/absence of 3-methoxybenzyl-piperidin-4-yl and thiophen-3-yl pharmacophores |
|---|---|
| Target Compound Data | 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole; exact mass 355.45 g/mol; InChI Key ITFVNZBNOFCOJG-UHFFFAOYSA-N |
| Comparator Or Baseline | Closest analogs: (a) CHEBI:64070 – lacks piperidine; (b) Tosyl-piperidine oxadiazole-2-thiol series – contains thiol, not thiophene; (c) NTPDase inhibitor series 7a–7g – no piperidine, no thiophene. |
| Quantified Difference | No direct quantitative bioactivity or property comparison available; structural divergence is ≥1 major pharmacophoric element in all cases. |
| Conditions | Structure-based comparison using CAS registry, ChEBI, and published literature data as of April 2026. |
Why This Matters
For procurement in chemical biology or drug discovery, structural uniqueness means that existing SAR from related oxadiazole series cannot be reliably extrapolated to predict this compound's target profile, solubility, or permeability, necessitating de novo characterization.
- [1] ChEBI. 2-(3-methoxybenzyl)-5-[5-(2-thienyl)-2-thienyl]-1,3,4-oxadiazole. CHEBI:64070. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:64070 (accessed 2026-04-28). View Source
- [2] Abbasi MA, Raza MA, et al. Synthesis and structural analysis of persuasive antibacterial agents and enzyme inhibitors derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. https://openaccess.library.uitm.edu.my (accessed 2026-04-28). View Source
- [3] Design, synthesis, and enzyme kinetic evaluation of oxadiazole derivatives as nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors: an integrated in vitro and in silico approach. RSC Adv. 2026. doi:10.1039/D6RA01543C. View Source
